3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Description
Structure and Key Features: This compound comprises a benzofuran core substituted with a methyl group at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a phenyl ring bearing a morpholin-4-ylsulfonyl substituent at the meta position. This sulfonylmorpholine group enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-17-7-2-3-8-18(17)27-19(14)20(23)21-15-5-4-6-16(13-15)28(24,25)22-9-11-26-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNCDBPRKHQVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332770 | |
| Record name | 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
746611-95-0 | |
| Record name | 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Morpholinylsulfonylphenyl Group: This step involves the sulfonylation of the benzofuran core with a morpholinylsulfonyl chloride derivative under basic conditions.
Formation of the Carboxamide Functionality: The final step involves the amidation of the sulfonylated benzofuran intermediate with an appropriate amine, such as 3-methylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or carboxamide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- HDAC Inhibition : Analogs like C8 demonstrate that benzofuran carboxamides with sulfonamide/morpholine groups are viable HDAC inhibitors, likely due to zinc-binding motifs and hydrophobic capping regions .
- Solubility vs. Bioactivity : The morpholinylsulfonyl group in the target compound balances solubility and target affinity better than hydrophobic groups (e.g., methylphenylsulfanyl) or rigid linkers (e.g., ethynyl) .
- Structural Flexibility : Compounds with heterocyclic linkers (e.g., piperidine in ) may offer tunable pharmacokinetics, whereas benzothiophene analogs prioritize stability over solubility .
Biological Activity
3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofurancarboxamides, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide is with a molar mass of 360.43 g/mol. The compound features a benzofuran core, a carboxamide group, and a morpholinylsulfonyl substituent, which may contribute to its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer potential of related benzofuran derivatives. One significant study reported the synthesis and biological assessment of various 3-methylbenzofurans, including those with morpholino groups. The results indicated that these compounds exhibit promising antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines, specifically A549 and NCI-H23.
- In vitro Activity : The compounds demonstrated IC50 values ranging from 1.48 µM to 68.9 µM against the A549 cell line, indicating effective growth inhibition. The most potent compound in this series, 4b , showed an IC50 comparable to staurosporine (1.52 µM) .
| Compound | IC50 (A549) | IC50 (NCI-H23) | Mechanism |
|---|---|---|---|
| 4b | 1.48 µM | Not reported | Apoptosis induction |
| 15a | 2.52 µM | 29.75 µM | Apoptosis induction |
| 16a | 1.50 µM | 0.49 µM | Apoptosis induction |
- Mechanism of Action : The study highlighted that the most active compounds induced apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays. For instance, compound 4b induced apoptosis in 42.05% of A549 cells compared to only 1.37% in control cells .
VEGFR-2 Inhibition
Additionally, the derivatives exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.
- VEGFR-2 IC50 Values :
- Compound 4b : 77.97 nM
- Compound 15a : 132.5 nM
- Compound 16a : 45.4 nM
These findings suggest that modifications to the benzofuran structure can enhance both antiproliferative and anti-angiogenic properties .
Case Studies
A specific case study involving the compound's derivatives showed significant promise in treating NSCLC:
-
Cell Line Studies : Various derivatives were tested against A549 and NCI-H23 cell lines.
- The results demonstrated that structural modifications significantly affected their cytotoxicity.
- Compounds with morpholino substitutions exhibited enhanced activity compared to their non-morpholino counterparts.
- Apoptotic Effects : The apoptotic effects were confirmed through flow cytometry and further validated using caspase activity assays, indicating that these compounds trigger programmed cell death pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
